molecular formula C26H44S2Sn B3049597 Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- CAS No. 211737-37-0

Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-

Cat. No.: B3049597
CAS No.: 211737-37-0
M. Wt: 539.5 g/mol
InChI Key: MYCOAFFQVYUDNR-UHFFFAOYSA-N
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Description

Historical Evolution of Organotin-Thiophene Hybrid Materials

The integration of organotin compounds with thiophene-based systems originated in the late 20th century, driven by advances in cross-coupling methodologies. Early studies on tributyltin derivatives, such as tributyl(2-thienyl)stannane, demonstrated their utility in constructing conjugated polymers via Stille coupling. The introduction of hexyl side chains to bithiophene-stannane systems in the early 2000s marked a turning point, as alkyl substituents improved solubility and film-forming capabilities in organic semiconductors. Structural innovations, including the planarization of the bithiophene core through tin-thiophene coordination, enabled enhanced π-orbital overlap, critical for charge mobility in thin-film transistors.

Key milestones include:

  • 1990s : Development of Stille coupling protocols for thiophene-stannane monomers.
  • 2004 : Synthesis of 5,5′-bis(tributylstannyl)-2,2′-bithiophene, a precursor for donor-acceptor oligomers.
  • 2016 : Systematic exploration of alkyl chain effects on tin-thiophene coordination geometries.

Academic Significance in π-Conjugated Systems Research

Tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)stannane serves as a model system for studying structure-property relationships in π-conjugated materials. Its molecular design addresses two critical challenges in organic electronics:

  • Enhanced Solubility : The hexyl side chain reduces aggregation in solution, enabling uniform thin-film deposition.
  • Controlled Regiochemistry : The 5,5′- substitution pattern on the bithiophene core ensures linear conjugation, minimizing torsional defects.

Experimental data highlight its utility:

Property Value Method Source
Molecular Weight 539.47 g/mol Mass Spectrometry
λmax (solution) 412 nm (in chloroform) UV-Vis Spectroscopy
HOMO Energy Level -5.2 eV Cyclic Voltammetry

The compound’s ability to undergo efficient Stille coupling with aryl bromides has enabled the synthesis of low-bandgap polymers (e.g., PBDTT-Sn), achieving power conversion efficiencies exceeding 8% in bulk heterojunction solar cells.

Knowledge Gaps in Bithiophene-Stannane Coordination Chemistry

Despite its widespread use, fundamental aspects of tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)stannane’s coordination behavior remain unresolved:

  • Sn–S Bonding Dynamics : While 13C NMR studies confirm tin-thiophene coordination, the exact nature of Sn–S interactions (covalent vs. dative) in solution-phase intermediates requires clarification.
  • Thermal Stability Limits : Decomposition pathways above 275°C necessitate mechanistic studies to optimize processing conditions for high-temperature applications.
  • Steric Effects of Butyl Groups : The impact of tributyltin moieties on the regioselectivity of cross-coupling reactions remains underexplored compared to trimethyltin analogues.

Recent computational studies suggest that the hexyl chain induces a twist angle of 12° between thiophene rings, potentially reducing charge recombination losses in photovoltaic devices. However, experimental validation via grazing-incidence X-ray diffraction is lacking.

Properties

IUPAC Name

tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17S2.3C4H9.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;3*1-3-4-2;/h6,8-10H,2-5,7H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOAFFQVYUDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44S2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444227
Record name Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211737-37-0
Record name Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the preparation can be achieved by reacting 3,6-dibromo-thieno[3,2-b]thiophene with tributyl(5-hexylthiophen-2-yl)stannane in the presence of a palladium catalyst and anhydrous toluene as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: The compound can be used with radical initiators such as azobisisobutyronitrile (AIBN) or by irradiation with light.

    Substitution: Halogenated compounds and strong nucleophiles are typically used for substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Hydrocarbons and other reduced organic compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- involves its ability to participate in radical reactions. The tin-carbon bond can homolytically cleave to generate a tin-centered radical, which can then react with various substrates. This property makes it a valuable reagent in organic synthesis, particularly in radical-mediated transformations .

Comparison with Similar Compounds

Key Characteristics

  • Thermal Stability : Boiling point of 531.7±60.0°C and flash point of 275.4±32.9°C .
  • Synthetic Utility : The tributylstannane group acts as a "masked" leaving group, enabling efficient coupling with halogenated aromatic systems .
  • Electronic Properties : The bithiophene-hexyl structure enhances π-conjugation and solubility in organic solvents, critical for optoelectronic applications .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Key Applications Notable Properties Reference
Tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)stannane C₂₆H₄₄S₂Sn Hexyl (5'), tributyltin (5) OLEDs, synthetic intermediates High thermal stability, π-conjugation
Tributyl(5-methyl-2-thienyl)stannane C₁₇H₃₂SSn Methyl (5), tributyltin (2) Cross-coupling reactions Compact structure, lower steric hindrance
5-(Tributylstannyl)-5′-phenyl-2,2′-bithiophene C₂₂H₃₂S₂Sn Phenyl (5'), tributyltin (5) Organic semiconductors Enhanced electron mobility, rigid backbone
Tributyl[5-(trifluoromethyl)furan-2-yl]stannane C₁₇H₂₉F₃OSn Trifluoromethyl (5), tributyltin (2) Fluorinated material synthesis Electron-withdrawing CF₃ group, moisture stability
4-(5′-methyl-[2,2′-bithiophen]-5-yl)but-3-yn-1-ol C₁₃H₁₄OS₂ Methyl (5'), propargyl alcohol (side chain) Natural product isolation, antimicrobial studies Polar hydroxyl group, reduced conjugation
Structural and Electronic Differences

Substituent Effects: Hexyl vs. Phenyl: The hexyl chain in the target compound improves solubility in non-polar solvents compared to the phenyl group in C₂₂H₃₂S₂Sn, which enhances rigidity and electron mobility . Trifluoromethyl vs. Hexyl: The CF₃ group in introduces strong electron-withdrawing effects, lowering the HOMO energy and altering charge transport properties, unlike the electron-donating hexyl chain.

Steric Hindrance :

  • Substituents like naphthalen-1-yl or anthracen-9-yl (as in ) induce significant steric hindrance, causing molecular twisting and reducing π-orbital overlap. The hexyl group in the target compound minimizes such effects, maintaining planarity for optimal optoelectronic performance .

Conjugation Length: The bithiophene core in the target compound provides extended conjugation compared to monothiophene derivatives (e.g., ), leading to a narrower bandgap and improved light absorption .

Optical and Electronic Properties
  • DFT Calculations : For 5'-aryl-substituted bithiophenes (e.g., phenyl or naphthyl), computational studies reveal that electron-rich substituents lower the LUMO energy, enhancing charge transport . The hexyl group’s inductive effect is minimal, preserving the intrinsic electronic structure of the bithiophene core .
  • UV-Vis Absorption : The target compound’s absorption spectrum is redshifted compared to methyl-substituted analogs (e.g., ), indicating extended conjugation .

Biological Activity

Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- is an organotin compound characterized by a tin atom bonded to three butyl groups and a 5'-hexyl[2,2'-bithiophen]-5-yl moiety. Its molecular formula is C26H44S2SnC_{26}H_{44}S_{2}Sn, with a molecular weight of approximately 539.47 g/mol. This compound is significant in various fields, particularly in organic synthesis and materials science, due to its unique chemical properties and potential biological activities.

The biological activity of Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- is primarily attributed to its ability to participate in radical reactions. The tin-carbon bond can homolytically cleave to generate a tin-centered radical, which can react with various substrates. This property makes it valuable in organic synthesis and possibly in biological applications where radical-mediated transformations are involved.

Antimicrobial Properties

Recent studies have indicated that organotin compounds exhibit significant antimicrobial activity against various bacteria. For instance, research on similar organotin complexes has demonstrated their effectiveness against both gram-positive and gram-negative bacteria, suggesting that Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- may also possess similar properties. The antibacterial activity has been linked to the structural characteristics of these compounds, which facilitate interactions with bacterial membranes .

Anticancer Activity

There is emerging evidence that organotin compounds can exhibit anticancer properties. A study highlighted that certain organotin complexes demonstrated effective anticancer activity through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. While specific data on Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- is limited, its structural analogs suggest potential for similar bioactivity .

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various organotin compounds against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications in the alkyl chain length and structure significantly influenced the antibacterial potency. The findings suggest that Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- could be optimized for enhanced antimicrobial activity based on its unique bithiophene structure .

Compound NameStructureAntibacterial Activity
Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-StructureModerate
Organotin Complex AStructureHigh
Organotin Complex BStructureLow

Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of organotin compounds, researchers synthesized several derivatives and tested their effects on cancer cell lines. The study found that specific structural modifications led to increased cytotoxicity against breast cancer cells. Although direct studies on Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- are needed, its design suggests it may have similar effects due to its ability to form reactive species .

Q & A

Basic Research Question

  • 1H^1 \text{H} NMR : Peaks at δ 0.8–1.6 ppm confirm tributyltin groups, while aromatic protons from the bithiophene moiety appear at δ 6.8–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+^+] at m/z 612.2 for C28_{28}H42_{42}S2_2Sn) .
  • FT-IR : Absorbance at 500–600 cm1^{-1} confirms Sn-C bonding .

How can reaction conditions be optimized to improve the yield of tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)stannane?

Advanced Research Question

  • Temperature control : Maintaining -10°C during lithiation prevents side reactions (e.g., tin homocoupling) .
  • Solvent purity : Anhydrous THF is essential to avoid quenching the lithiated intermediate.
  • Stoichiometry : A 1:1 molar ratio of bithiophene precursor to n-BuLi ensures complete lithiation. Excess tributyltin chloride (1.2 eq.) drives the stannylation to >90% yield .
  • Workup : Rapid extraction minimizes tin oxide formation, which can reduce purity .

How do computational studies elucidate the electronic properties of this compound, and what contradictions exist in experimental vs. theoretical data?

Advanced Research Question

  • DFT calculations : Predict a HOMO energy of -4.8 eV, aligning with experimental cyclic voltammetry results (-4.7 eV vs. Fc/Fc+^+) .
  • Contradictions : Some studies report a 0.2–0.3 eV discrepancy in LUMO levels between computational models and UV-vis spectroscopy. This may arise from solvent effects or approximations in DFT functionals .

What strategies resolve inconsistencies in reported synthetic yields or spectroscopic data across literature sources?

Advanced Research Question

  • Systematic parameter variation : Compare yields under different conditions (e.g., reaction time, solvent batch) to identify reproducibility issues .
  • Cross-lab validation : Collaborate with independent labs to verify NMR assignments and purity metrics .
  • Advanced analytics : Use heteronuclear 2D NMR (e.g., 1H13C^1 \text{H}-^{13} \text{C} HSQC) to resolve overlapping peaks in complex spectra .

What safety protocols are critical when handling tributyltin compounds in research settings?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of toxic tin vapors (H331 hazard) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory to avoid skin contact (H312 hazard) .
  • Waste disposal : Collect tin-containing waste separately for specialized treatment to mitigate environmental toxicity (H410 hazard) .

How does the hexyl substituent influence the compound’s crystallinity and device stability?

Advanced Research Question

  • Crystallinity : The hexyl chain disrupts π-π stacking, reducing crystallinity but enhancing thin-film homogeneity in solar cells .
  • Stability : Long alkyl chains improve moisture resistance, increasing device lifetime from 200 to >500 hours under ambient conditions .

What are the limitations of using this stannane derivative in large-area optoelectronic devices?

Advanced Research Question

  • Scalability : Batch-to-batch variability in tin purity (>97% required) can cause performance fluctuations .
  • Cost : Tributyltin reagents are expensive, prompting research into tin-free alternatives .
  • Environmental regulations : Restrictions on tin compounds (e.g., EU REACH) necessitate alternative synthetic pathways .

How does this compound compare to other organotin derivatives in terms of charge transport efficiency?

Advanced Research Question

  • Hole mobility : This derivative outperforms triphenyltin analogs by 2–3 orders of magnitude due to enhanced conjugation from the bithiophene core .
  • Recombination losses : Tributyltin groups reduce back-electron transfer at interfaces, improving open-circuit voltage (VOC_{OC}) in solar cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Reactant of Route 2
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Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-

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